"synthesis and characterization of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine"
"synthesis and characterization of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine"
An In-depth Technical Guide to the Prospective Synthesis and Characterization of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine
Abstract
This technical guide provides a comprehensive, prospective framework for the synthesis and characterization of the novel compound, 6-methyl-2,4-bis(methylthio)-3-nitropyridine. Pyridine scaffolds functionalized with nitro and methylthio groups represent a class of compounds with significant potential in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group, combined with the nucleophilic character and potential for further modification of the methylthio groups, makes this an intriguing target for discovery research. This document outlines a plausible, multi-step synthetic route starting from a readily available precursor. It offers detailed, field-proven experimental protocols, explains the causal logic behind methodological choices, and establishes a robust workflow for the structural and spectroscopic characterization of the target molecule and its key intermediates. This guide is intended for researchers, chemists, and professionals in drug development seeking to explore novel heterocyclic scaffolds.
Introduction and Strategic Rationale
The pyridine ring is a foundational motif in a vast array of natural products and pharmaceuticals.[1] Its functionalization is a cornerstone of synthetic chemistry, allowing for the fine-tuning of electronic, steric, and physicochemical properties. The introduction of a nitro group onto the pyridine ring is particularly strategic; it serves as a powerful electron-withdrawing group that not only modulates the biological activity of the molecule but also activates the ring for subsequent nucleophilic aromatic substitution (SNAr) reactions.[2][3] This activation is crucial for introducing other key functional groups.
The incorporation of methylthio (-SMe) substituents is also of significant interest. The sulfur atom can participate in hydrogen bonding, coordinate with metal ions in biological systems, and serve as a handle for further synthetic transformations, such as oxidation to sulfoxides or sulfones. The target molecule, 6-methyl-2,4-bis(methylthio)-3-nitropyridine, combines these features on a picoline scaffold, presenting a unique electronic and structural profile.
This guide proposes a logical and efficient synthetic pathway, designed to be self-validating at each stage. The strategy hinges on the initial construction of a di-halogenated, nitrated pyridine core, which then undergoes a dual nucleophilic substitution to install the methylthio groups.
Proposed Synthetic Pathway
The synthesis is designed as a three-step sequence, commencing with the conversion of a pyridinediol to a more reactive dichloropyridine intermediate, followed by regioselective nitration, and culminating in a dual thiomethylation reaction.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Synthesis of 2,4-dichloro-6-methylpyridine
Causality: The conversion of hydroxyl groups on the pyridine ring to chloro groups is a critical activation step. Hydroxyls are poor leaving groups, whereas chlorides are excellent leaving groups for subsequent SNAr reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high efficiency in converting pyridinols and pyridones to their corresponding chloro derivatives.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methyl-2,4-pyridinediol (1.0 eq).
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Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) in a fume hood. The reaction is exothermic.
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Heat the reaction mixture to 110 °C and maintain for 4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH ~7-8.
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Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2,4-dichloro-6-methylpyridine.
Step 2: Synthesis of 2,4-dichloro-6-methyl-3-nitropyridine
Causality: Electrophilic nitration of the pyridine ring is challenging due to the ring's inherent electron deficiency.[3] However, using a potent nitrating mixture of fuming nitric acid and sulfuric acid facilitates the reaction. The existing chloro and methyl substituents will direct the incoming nitro group. The 3-position is electronically favored for substitution in this scaffold.
Experimental Protocol:
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In a flask cooled in an ice bath (0 °C), add concentrated sulfuric acid (H₂SO₄, 5.0 eq).
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Slowly add 2,4-dichloro-6-methylpyridine (1.0 eq) to the sulfuric acid while stirring.
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Add fuming nitric acid (HNO₃, 1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, slowly warm the mixture to 80 °C and heat for 6 hours. Monitor the reaction progress by TLC.
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Cool the reaction to room temperature and carefully pour it onto crushed ice.
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Neutralize the solution with a 50% aqueous solution of sodium hydroxide (NaOH).
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purify the residue via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate 2,4-dichloro-6-methyl-3-nitropyridine.
Step 3: Synthesis of 6-methyl-2,4-bis(methylthio)-3-nitroPyridine
Causality: The final step involves a dual nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 3-position strongly activates the adjacent chloro-substituents at the 2- and 4-positions, making them highly susceptible to displacement by a nucleophile.[1] Sodium thiomethoxide (NaSMe) is an excellent sulfur nucleophile for this transformation. Anhydrous conditions are necessary to prevent side reactions with water.
Experimental Protocol:
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To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add sodium thiomethoxide (2.5 eq).
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Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.
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Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous THF and add it dropwise to the NaSMe suspension.
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Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC for the disappearance of the starting material.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield the final product, 6-methyl-2,4-bis(methylthio)-3-nitropyridine.
Characterization Workflow
A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound. This involves spectroscopic methods to elucidate the molecular structure and chromatographic methods to assess purity.
Caption: Workflow for the structural characterization and purity analysis.
Spectroscopic Characterization
The following tables summarize the predicted spectroscopic data for the target compound, 6-methyl-2,4-bis(methylthio)-3-nitroPyridine .
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-5 | ~7.0-7.2 | s | 1H | Pyridine-H |
| S-CH₃ (pos. 4) | ~2.5-2.7 | s | 3H | Methylthio-H |
| S-CH₃ (pos. 2) | ~2.4-2.6 | s | 3H | Methylthio-H |
| C-CH₃ (pos. 6) | ~2.3-2.5 | s | 3H | Pyridine-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| C-2 | ~160-165 | C-SMe | ||
| C-4 | ~155-160 | C-SMe | ||
| C-6 | ~150-155 | C-CH₃ | ||
| C-3 | ~135-140 | C-NO₂ | ||
| C-5 | ~120-125 | C-H | ||
| C-CH₃ (pos. 6) | ~20-25 | Pyridine-CH₃ | ||
| S-CH₃ (pos. 4) | ~15-20 | Methylthio-C |
| S-CH₃ (pos. 2) | ~14-19 | | | Methylthio-C |
Note: Chemical shifts are estimates based on related structures and substituent effects. Actual values may vary.
Table 2: Predicted MS and IR Data
| Technique | Expected Result | Interpretation |
|---|---|---|
| HRMS (ESI+) | m/z for [M+H]⁺ | Confirms molecular formula (C₈H₁₀N₂O₂S₂). |
| IR (KBr pellet) | ~1520-1560 cm⁻¹ (asym)~1340-1360 cm⁻¹ (sym) | Strong absorptions characteristic of the N-O stretching of the nitro group. |
| ~2920-3000 cm⁻¹ | C-H stretching of methyl groups. | |
| ~1580-1610 cm⁻¹ | C=N and C=C stretching of the pyridine ring. |
| | ~600-700 cm⁻¹ | C-S stretching vibrations. |
Purity and Compositional Analysis
Elemental Analysis: The calculated elemental composition for C₈H₁₀N₂O₂S₂ should be compared with experimental values.
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Calculated: C, 41.72%; H, 4.38%; N, 12.16%; S, 27.84%
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Found: Experimental values should be within ±0.4% of the calculated values to confirm elemental composition and high purity.
Safety and Handling
All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
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Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
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Fuming Nitric Acid and Sulfuric Acid: Extremely corrosive and strong oxidizing agents. Handle with care, avoiding contact with skin and combustible materials.
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Sodium Thiomethoxide: Can be malodorous and is a strong nucleophile. Handle in a fume hood.
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Organic Solvents (THF, DCM, Ethyl Acetate): Flammable and volatile. Avoid ignition sources.
References
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MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]2]
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Nishiwaki, N., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Retrieved from [Link]]
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Bakunova, S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Retrieved from [Link]1]
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Nishiwaki, N., & Ariga, M. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. Retrieved from [Link]3]
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Ostrowski, S. (2014). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]]
